Picloram
Overview
Description
Picloram, known chemically as 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, is a systemic herbicide primarily used for controlling woody plants and broad-leaved weeds. It belongs to the pyridine family of herbicides and is a chlorinated derivative of picolinic acid . This compound is notable for its persistence in the environment and its ability to be absorbed by plant foliage, stems, and roots, making it effective in various applications .
Mechanism of Action
Target of Action
This compound, a systemic herbicide, primarily targets broadleaf herbs, vines, and woody plants . It is particularly effective against species like leafy spurge . The compound acts as an “auxin mimic” or synthetic growth hormone , causing uncontrolled and disorganized growth in susceptible plants .
Mode of Action
This compound’s mode of action involves mimicking the essential plant growth hormone indoleacetic acid . This interaction interferes with protein synthesis in the targeted weed, rendering it unable to create new tissues . The result is abnormally rapid growth of the plant, which eventually leads to its death .
Biochemical Pathways
This compound affects the biochemical pathways related to plant growth and development. By mimicking indoleacetic acid, an essential plant growth hormone, it disrupts normal protein synthesis . This disruption leads to uncontrolled and disorganized growth, causing deformity, withering, defoliation, and necrosis of the upper part of the plant .
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract and excreted unchanged in the urine . Over 90% of the oral dose is recovered as unchanged this compound in the urine excreted through 72 hours . This compound is also slowly absorbed through the skin . Due to its rapid excretion, this compound has a low potential to accumulate in humans during repeated or prolonged exposures .
Result of Action
The primary result of this compound’s action is the death of susceptible plants. It causes uncontrolled and disorganized growth, leading to deformity, withering, defoliation, and necrosis of the upper part of the plant . This abnormal growth eventually leads to the plant’s death .
Action Environment
In soils, this compound is degraded primarily by microbial metabolism, but it can also be degraded by sunlight when directly exposed in water or on the surface of plants or soil . This compound can move off-site through surface or subsurface runoff and has been found in the groundwater of 11 states . Environmental factors such as soil type, moisture levels, and sunlight exposure can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Picloram interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit ribosomal protein synthesis, particularly MPS1/RS27, and other proteins of the ‘small ribosomal’ subunit . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, causing toxicity of the nucleoli, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the synthesis of specific ribosomal proteins, which can lead to growth arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on this compound’s stability and degradation is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The exact mechanisms of transport and distribution, including any interactions with transporters or binding proteins, are still being researched .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and involve multiple factors. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Picloram is synthesized through a multi-step process involving the chlorination of picolinic acid. The primary synthetic route includes the following steps:
Chlorination: Picolinic acid is chlorinated using chlorine gas in the presence of a catalyst to produce 3,5,6-trichloropicolinic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and amination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration to obtain a white crystalline solid .
Chemical Reactions Analysis
Types of Reactions
Picloram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the chlorinated groups in this compound, although these reactions are less common.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Picloram has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of herbicide chemistry and environmental fate.
Biology: It is employed in plant physiology research to study the effects of herbicides on plant growth and development.
Medicine: Although not directly used in medicine, this compound’s mechanism of action provides insights into the development of synthetic auxin herbicides.
Industry: This compound is widely used in agriculture for weed control, particularly in non-cropland and forestry vegetation management
Comparison with Similar Compounds
Picloram is compared with other similar compounds such as:
Clopyralid: Another pyridine herbicide, clopyralid is less persistent in the environment compared to this compound.
Aminopyralid: A derivative of this compound, aminopyralid has a lower application rate and is more selective in its action.
2,4-Dichlorophenoxyacetic acid (2,4-D): While 2,4-D is widely used, this compound is more effective against woody plants and has a longer residual period .
This compound’s uniqueness lies in its high persistence and effectiveness against a broad range of woody plants and broad-leaved weeds, making it a valuable tool in vegetation management .
Properties
IUPAC Name |
4-amino-3,5,6-trichloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-1-3(10)2(8)5(9)11-4(1)6(12)13/h(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVFXUMIDALNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O2 | |
Record name | PICLORAM | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18195 | |
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Record name | PICLORAM | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1021160 | |
Record name | Picloram | |
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Molecular Weight |
241.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Picloram appears as fine beige crystals or white powder. Odor of chlorine. (NTP, 1992), Colorless to white crystals with a chlorine-like odor. [herbicide]; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR., Fine beige crystals or white powder with a chlorine-like odor., Colorless to white crystals with a chlorine-like odor. [herbicide] | |
Record name | PICLORAM | |
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Record name | Picloram | |
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Record name | Picloram | |
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URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |
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Boiling Point |
Decomposes (NIOSH, 2023), decomposes, Decomposes | |
Record name | PICLORAM | |
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Flash Point |
Tordon 22k: 46 °C toc; tordon 101 mixture--combustible with an toc flash point of 35 °C; Tordon 155 mixture--104 °C coc /Tordon/ | |
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Solubility |
less than 0.1 mg/mL at 68 °F (NTP, 1992), In water, 430 mg/L at 25 °C, Organic solvents g/100 mL at 25 °C: acetone 1.98; acetonitrile 0.16; benzene 0.02; carbon disulfide less than 0.005; diethyl ether 0.12; ethanol 1.05; isopropanol 0.55; kerosene 0.001; methylene chloride 0.06, Solubility in water, mg/l at 25 °C: 430 (very poor), 0.04% | |
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Record name | Picloram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |
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Vapor Pressure |
6.16e-07 mmHg at 95 °F (NTP, 1992), 6.0X10-16 mm Hg at 25 °C, negligible, 0.0000006 mmHg at 95 °F, (95 °F): 0.0000006 mmHg | |
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Record name | Picloram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |
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Color/Form |
White powder, Crystalline solid, Colorless to white crystals | |
CAS No. |
1918-02-1 | |
Record name | PICLORAM | |
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Record name | Picloram | |
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Record name | Picloram [ANSI:BSI:ISO] | |
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Record name | 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro- | |
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Record name | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | |
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Record name | Picolinic acid, 4-amino-3,5,6-trichloro- | |
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Melting Point |
392 °F (decomposes) (NTP, 1992), 218.5 °C, MP: 218-219 °C, with decomposition starting at 190 °C. Readily sublimes at 190 °C under 12 mm Hg., No melting point; decomposes at 190 °C, 392 °F (decomposes), 424 °F (Decomposes) | |
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Record name | PICLORAM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1151 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PICLORAM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1246 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | PICLORAM | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/301 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Picloram | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0514.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.